Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Overview
Description
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid followed by esterification with methanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydroquinoline derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
Substitution Reactions: Formation of 6-amino or 6-thio derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of dihydroquinoline derivatives
Scientific Research Applications
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound may also interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-hydroxyquinoline: Shares the quinoline core structure but lacks the ester group.
4-Hydroxyquinoline-2-carboxylic acid: Similar structure but without the bromine atom.
Methyl 4-hydroxyquinoline-2-carboxylate: Lacks the bromine atom but has the ester group
Uniqueness
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAAWDFGPMTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022080 | |
Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145369-93-3 | |
Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145369-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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